3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole typically involves the reaction of 4-bromobenzohydrazide with trinitromethane under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures is crucial due to the presence of the trinitromethyl group, which can be highly explosive.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Due to its explosive nature, it is studied for applications in the development of new explosives and propellants.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The trinitromethyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The oxadiazole ring can also participate in hydrogen bonding and other interactions with target proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: This compound shares the bromophenyl group but differs in the rest of its structure.
4-Bromophenyl 4-nitrobenzoate: Similar in having both bromophenyl and nitro groups but with a different core structure.
Uniqueness
3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole is unique due to the presence of the trinitromethyl group, which imparts distinct chemical and physical properties. This group makes the compound highly reactive and potentially explosive, distinguishing it from other similar compounds.
Properties
CAS No. |
850629-30-0 |
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Molecular Formula |
C9H4BrN5O7 |
Molecular Weight |
374.06 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4BrN5O7/c10-6-3-1-5(2-4-6)7-11-8(22-12-7)9(13(16)17,14(18)19)15(20)21/h1-4H |
InChI Key |
HENRFZLOTLUIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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